molecular formula C14H19N3 B2364752 N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline CAS No. 1006322-94-6

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline

Cat. No.: B2364752
CAS No.: 1006322-94-6
M. Wt: 229.327
InChI Key: NQTINQCKUUNXHX-UHFFFAOYSA-N
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Description

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline is an organic compound that features a pyrazole ring substituted with ethyl and methyl groups, linked to a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline involves its interaction with specific molecular targets. The pyrazole ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • 3-Methylaniline
  • **N-((1-Ethyl-3-methyl-1H-pyrazol-

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-4-17-10-13(12(3)16-17)9-15-14-7-5-6-11(2)8-14/h5-8,10,15H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTINQCKUUNXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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